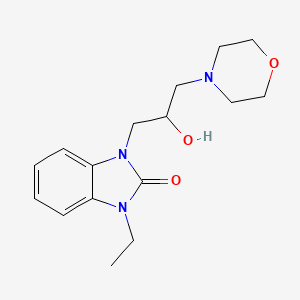
N-(4-phenylcyclohexyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenylcyclohexyl)cyclopropanecarboxamide, commonly known as PCPCA, is a synthetic compound that belongs to the family of arylcyclohexylamines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. PCPCA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
PCPCA acts as a non-competitive antagonist of the N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor, which is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory formation. By blocking the N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor, PCPCA reduces the influx of calcium ions into the neurons, which leads to a decrease in the excitability of the neurons. This mechanism of action is similar to that of other N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor antagonists, such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
PCPCA has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of neurodegenerative diseases. PCPCA has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
PCPCA has several advantages for laboratory experiments. It is a potent and selective antagonist of the N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor, which allows for precise modulation of neuronal activity. It has also been shown to have a low toxicity profile in animal models. However, PCPCA has several limitations, including its poor solubility in water and its short half-life in vivo.
将来の方向性
There are several future directions for research on PCPCA. One area of research is the development of more potent and selective N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor antagonists based on the structure of PCPCA. Another area of research is the investigation of the potential therapeutic applications of PCPCA in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the development of novel drug delivery systems for PCPCA could enhance its efficacy and reduce its toxicity.
合成法
The synthesis of PCPCA involves the reaction between 4-phenylcyclohexanone and cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The resulting product is then purified using column chromatography to obtain pure PCPCA. This synthesis method has been optimized to produce high yields of PCPCA with high purity.
科学的研究の応用
PCPCA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases. PCPCA has also been studied for its potential analgesic effects in chronic pain conditions.
特性
IUPAC Name |
N-(4-phenylcyclohexyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(14-6-7-14)17-15-10-8-13(9-11-15)12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJXDOSKBSIWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylcyclohexyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)

![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)


![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)



